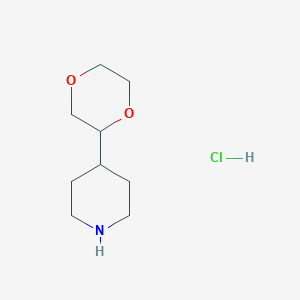

4-(1,4-Dioxan-2-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(1,4-dioxan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIYUIPGORKSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1,4-Dioxan-2-yl)piperidine free base CAS 1870529-68-2

An In-Depth Technical Guide to 4-(1,4-Dioxan-2-yl)piperidine Free Base (CAS 1870529-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(1,4-Dioxan-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine moiety is a cornerstone in the development of numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for introducing molecular diversity.[1][2][3] This document outlines the structure, potential synthetic routes, and analytical characterization of 4-(1,4-Dioxan-2-yl)piperidine. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel piperidine-based compounds.

Introduction to the Piperidine Scaffold

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is a prevalent structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][4][5] Its prevalence in drug discovery is attributed to its ability to improve the pharmacokinetic profile of a molecule, including its solubility and metabolic stability. Furthermore, the nitrogen atom of the piperidine ring can act as a proton acceptor, enabling key interactions with biological targets.[6] The development of efficient and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus of modern organic chemistry.[4]

Molecular Structure and Physicochemical Properties

IUPAC Name: 4-(1,4-dioxan-2-yl)piperidine CAS Number: 1870529-68-2 Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol

The structure of 4-(1,4-Dioxan-2-yl)piperidine features a piperidine ring substituted at the 4-position with a 1,4-dioxane ring. The presence of both the basic piperidine nitrogen and the ether functionalities of the dioxane ring suggests that this molecule possesses a degree of water solubility and can participate in hydrogen bonding.

| Property | Predicted Value |

| Molecular Weight | 171.24 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 34.1 Ų |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Proposed Synthesis and Purification

Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(1,4-Dioxan-2-yl)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(1,4-Dioxan-2-yl)pyridine (Pyridine Precursor)

-

To a solution of 4-vinylpyridine (1 equivalent) in a suitable solvent such as toluene, add glycerol (1.2 equivalents).

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridine precursor.

Step 2: Hydrogenation to 4-(1,4-Dioxan-2-yl)piperidine

-

Dissolve the crude 4-(1,4-Dioxan-2-yl)pyridine in a suitable solvent for hydrogenation, such as ethanol or methanol.

-

Add a catalyst, typically 5-10 mol% of Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

-

Monitor the uptake of hydrogen to determine the reaction's endpoint.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(1,4-Dioxan-2-yl)piperidine.

Step 3: Purification of the Free Base

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

For column chromatography, a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically effective for eluting the amine product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified 4-(1,4-Dioxan-2-yl)piperidine free base.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8] For 4-(1,4-Dioxan-2-yl)piperidine, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons on the piperidine ring, likely in the range of 1.5-3.0 ppm.

-

Signals for the protons on the dioxane ring, expected to appear between 3.5-4.0 ppm.

-

A broad singlet for the N-H proton of the piperidine ring, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Resonances for the carbon atoms of the piperidine ring, typically in the range of 25-50 ppm.

-

Signals for the carbons of the dioxane ring, expected in the region of 60-75 ppm.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For 4-(1,4-Dioxan-2-yl)piperidine, the expected [M+H]⁺ ion would be at m/z 172.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibration around 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aliphatic rings around 2850-3000 cm⁻¹.

-

C-O stretching vibrations for the dioxane ether linkages around 1050-1150 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(1,4-Dioxan-2-yl)piperidine scaffold is a promising building block for the synthesis of new chemical entities with potential therapeutic applications. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[3][4][9] The dioxane portion of the molecule can influence solubility and may participate in hydrogen bonding with biological targets.

Potential Therapeutic Areas

-

CNS Disorders: Many CNS-active drugs incorporate a piperidine ring.[3] This scaffold could be further functionalized to target a variety of receptors and enzymes in the brain.

-

Antiviral Agents: Piperidine derivatives have shown activity against various viruses, including influenza and SARS-CoV-2.[10]

-

Oncology: The piperidine scaffold is present in numerous anticancer agents.[4][10]

Lead Optimization Workflow

Caption: A typical lead optimization workflow utilizing the 4-(1,4-Dioxan-2-yl)piperidine scaffold.

Conclusion

4-(1,4-Dioxan-2-yl)piperidine represents a valuable, yet underexplored, chemical scaffold. Its synthesis from readily available starting materials appears feasible through established chemical transformations. This guide provides a foundational framework for its synthesis, characterization, and potential applications in drug discovery. Further research into this and related piperidine derivatives is warranted to fully explore their therapeutic potential.

References

-

D. O. Ukraintsev, A. V. Galkin, D. S. Giera, M. A. Mironov, and A. V. Gutsev, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 28, no. 3, p. 1369, Feb. 2023. [Link]

-

MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Accessed Feb. 16, 2026. [Link]

-

M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, vol. 7, no. 2, pp. 163-189, 2024. [Link]

-

C. R. Jones et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Med. Chem., vol. 13, no. 11, pp. 1614-1620, 2022. [Link]

-

MDPI, "Peer review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications"," Accessed Feb. 16, 2026. [Link]

-

S. S. S. and Dr. A. A. A., "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, vol. 9, no. 2, pp. a475-a485, Feb. 2024. [Link]

-

ResearchGate, "Piperidine-based drug discovery," Accessed Feb. 16, 2026. [Link]

-

ResearchGate, "Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II)," Accessed Feb. 16, 2026. [Link]

-

PubChemLite, "4-(1,3-dioxolan-2-yl)piperidine," Accessed Feb. 16, 2026. [Link]

-

PrepChem.com, "Synthesis of 41.4 1-[(Benzo-1,4-dioxan-2-yl)-methyl]-4-(6-chlorobenzimidazol-2-on-1-yl)-piperidine," Accessed Feb. 16, 2026. [Link]

-

PubChem, "CID 147929689 | C6H8O-2," Accessed Feb. 16, 2026. [Link]

-

Encyclopedia MDPI, "Pharmacological Applications of Piperidine Derivatives," Accessed Feb. 16, 2026. [Link]

-

International Journal of Pharmaceutical Science Invention, "Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents," International Journal of Pharmaceutical Science Invention, vol. 5, no. 5, pp. 40-42, Aug. 2016. [Link]

-

M. C. C. et al., "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity," RSC Med. Chem., vol. 14, no. 7, pp. 1295-1304, 2023. [Link]

-

W. Wen et al., "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist," J Med Chem, vol. 65, no. 4, pp. 3434-3459, Feb. 2022. [Link]

-

R. A. Raj, "Synthesis and crystallization procedure of piperidin-4-one and its derivatives," Chemical Review and Letters, vol. 4, no. 4, pp. 192-199, 2021. [Link]

-

PubChem, "2-Cyclobutylacetic Acid," Accessed Feb. 16, 2026. [Link]

-

CAS Common Chemistry, "2-[1-[3,5-Bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl 2-propenoate," Accessed Feb. 16, 2026. [Link]

-

Wikipedia, "Piperidine," Accessed Feb. 16, 2026. [Link]

-

NIST, "Cyclohexene,1-(2-methylpropyl)-," Accessed Feb. 16, 2026. [Link]

-

Policija, "ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2)," Accessed Feb. 16, 2026. [Link]

-

PubChem, "4-(Furan-2-yl)piperidine," Accessed Feb. 16, 2026. [Link]

-

DTIC, "Piperidine Synthesis," Accessed Feb. 16, 2026. [Link]

-

ResearchGate, "Pharmacological properties of natural piperidine derivatives," Accessed Feb. 16, 2026. [Link]

-

PubMed, "New substituted 1-(2,3-dihydrobenzo[1]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity," Accessed Feb. 16, 2026. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. ijpsi.org [ijpsi.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijnrd.org [ijnrd.org]

- 10. encyclopedia.pub [encyclopedia.pub]

The Piperidine-Dioxane Scaffold: A Technical Guide for Medicinal Chemists

The Piperidine-Dioxane Scaffold represents a sophisticated structural motif in modern medicinal chemistry, primarily utilized to engineer "drug-likeness" into lead compounds. By fusing the pharmacophoric versatility of piperidine with the physicochemical modulation of dioxane, this scaffold offers a solution to common attrition risks: poor solubility, rapid metabolism, and lack of selectivity.

This guide focuses on the two most high-value architectures: the Spiro[1,3-dioxane-2,4'-piperidine] (a spiro-ketal core) and the Piperidine-fused 1,4-dioxane systems.

Structural Architecture & Pharmacophoric Utility[1][2]

The piperidine-dioxane scaffold is not merely a linker; it is a conformational locking device . In drug design, it serves three critical functions:

-

Fsp³ Enrichment: It increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with clinical success by improving solubility and reducing promiscuous binding (flatness).

-

Metabolic Blocking: The spiro-fusion at the piperidine C4 position blocks the most common site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

). -

Vectorial Display: The rigid spiro-core projects substituents into defined vectors (e.g., orthogonal vectors), allowing precise probing of binding pockets (e.g., GPCR allosteric sites).

Core Architectures

| Architecture | Structure Description | Key Property | Primary Application |

| Spiro-1,3-Dioxane | 1,5-dioxa-9-azaspiro[5.5]undecane | High rigidity; Ketal stability | GPCRs (Muscarinic, Histamine), ACC Inhibitors |

| Spiro-Chromanone | Spiro[chromane-2,4'-piperidine] | Benzo-fused variant; Lipophilic | Kinase inhibitors, Anti-cancer agents |

| Fused 1,4-Dioxane | 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine | Bioisostere of quinoline | Antibacterials, CNS agents |

Synthetic Methodologies: The Self-Validating Protocol

The synthesis of the Spiro[1,3-dioxane-2,4'-piperidine] core relies on a thermodynamic trap—the formation of a stable 6-membered ketal ring. The following protocol is designed for scalability and minimal purification.

Protocol: Acid-Catalyzed Spiro-Ketalization

Objective: Synthesis of tert-butyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate. Mechanism: Acid-catalyzed dehydration (Dean-Stark) or Trans-ketalization.

Reagents:

-

Substrate: N-Boc-4-piperidone (1.0 equiv)

-

Reagent: 1,3-Propanediol (1.2–1.5 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) (0.05 equiv)

-

Solvent: Toluene (0.5 M concentration) or Benzene (if permitted)

Step-by-Step Workflow:

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add N-Boc-4-piperidone and 1,3-propanediol to the flask. Dissolve in Toluene.[2]

-

Reflux: Heat the mixture to vigorous reflux (approx. 115°C external temp).

-

Checkpoint: Monitor water collection in the Dean-Stark trap.[3] The reaction is complete when water evolution ceases (typically 2–4 hours).

-

-

Workup (Self-Validating Step):

-

Purification: The crude product is often >95% pure.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2). The ketal is stable on silica.

Visualizing the Synthesis Pathway

Caption: Acid-catalyzed spiro-ketalization pathway utilizing a Dean-Stark trap for thermodynamic equilibrium shift.

Medicinal Chemistry Applications & Case Studies

Case Study 1: Acetyl-CoA Carboxylase (ACC) Inhibitors

Challenge: Developing non-covalent inhibitors of ACC1/2 for metabolic diseases (NASH, Diabetes) requires navigating a lipophilic binding pocket while maintaining metabolic stability. Solution: The Spiro[chromane-2,4'-piperidine] scaffold.[5][6][7][8]

-

Mechanism: The chromane oxygen acts as a hydrogen bond acceptor, while the spiro-piperidine projects an amide linker into the active site.

-

Result: Compounds like ND-630 (Firsocostat) utilize a spiro-system to lock the inhibitor in a bioactive conformation, reducing the entropic penalty of binding.

Case Study 2: GPCR Ligands (Histamine H3 & Muscarinic)

Challenge: H3 antagonists often suffer from hERG liability due to basic amine interactions. Solution: Using the 1,5-dioxa-9-azaspiro[5.5]undecane core.

-

Effect: The dioxane ring lowers the pKa of the piperidine nitrogen slightly (inductive effect) and adds steric bulk that disrupts pi-stacking interactions common in hERG binding, without sacrificing H3 affinity.

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, modifications should follow a strict logic based on the "Vectors of Interaction."

| Vector | Position | Modification Strategy | Biological Impact |

| N1 (Piperidine) | Anchor | Alkylation, Amidation, Urea formation | Determines primary affinity; modulates LogD and CNS penetration. |

| C2/C6 (Dioxane) | Periphery | Methyl/Gem-dimethyl substitution | "Gem-dimethyl effect" : Increases rigidity, improves metabolic stability, and induces subtype selectivity. |

| Spiro-Carbon | Core | Ring size variation (5 vs 6 membered) | Alters the bond angle of the substituents; fine-tunes the vector of the N-substituent. |

Quantitative Property Impact

Replacing a standard 4-phenylpiperidine with a Spiro-dioxane-piperidine:

-

LogP: Decreases by ~1.0–1.5 units (Improved water solubility).

-

TPSA: Increases by ~18 Ų (Due to two ether oxygens).

-

Solubility: Typically improves 10–50 fold.

SAR Decision Tree

Caption: Decision matrix for optimizing the piperidine-dioxane scaffold based on ADME liabilities.

References

-

Spirocyclic Scaffolds in Drug Discovery. PharmaBlock Whitepaper. Detailed analysis of spiro-piperidine utility in improving Fsp3 and solubility.

-

Spiro[chromane-2,4'-piperidine]-4(3H)-one: A Privileged Scaffold. Bioorganic & Medicinal Chemistry. Comprehensive review of the spirochromanone core in ACC inhibitors and anticancer agents.

-

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. Validated protocol for the synthesis of the spiro-dioxane ketone precursor.

-

Discovery of Novel Spiro[chromane-2,4'-piperidine] Derivatives as GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters. Case study on using the scaffold for GPCR targeting.

-

1,4-Dioxane, a Suitable Scaffold for M3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Exploration of the dioxane core for receptor selectivity.[4]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure | MDPI [mdpi.com]

- 5. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Harnessing the Power of the 4-Substituted Piperidine Core: A Strategic Guide

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, treating conditions from cancer to central nervous system (CNS) disorders.[3][4] The six-membered, sp³-rich ring offers a robust, three-dimensional framework that can enhance metabolic stability, modulate solubility, and present functional groups to biological targets with precise spatial orientation.[1] Among its many forms, the 4-substituted piperidine stands out as a particularly versatile and powerful motif. The C4 position serves as a critical vector for diversification, allowing chemists to fine-tune a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides senior application scientists and drug development professionals with an in-depth, field-proven perspective on leveraging the 4-substituted piperidine core. We will move beyond simple reaction catalogs to explore the strategic causality behind synthetic choices, the nuances of structure-activity relationship (SAR) development, and the practical application of this scaffold in successful drug discovery campaigns.

Part 1: Strategic Access to the Core: Foundational Synthetic Blueprints

The efficient synthesis of diverse 4-substituted piperidines is the bedrock of any discovery program utilizing this scaffold. The choice of synthetic strategy is not arbitrary; it is dictated by factors such as the availability of starting materials, the desired diversity, and the required stereochemical control. Here, we dissect three primary blueprints for accessing this core.

Blueprint A: The 4-Piperidone Gateway

This is arguably the most common and versatile entry point due to the commercial availability of N-protected 4-piperidones.[5][6] This strategy allows for the rapid generation of libraries by exploiting the reactivity of the C4 ketone.

-

Causality: Starting with a pre-formed piperidine ring simplifies the synthetic challenge and allows chemists to focus on installing the critical C4 substituent. The ketone functionality is a linchpin for a multitude of C-C and C-N bond-forming reactions.

-

Key Transformations:

-

Reductive Amination: To install amine-containing substituents.

-

Organometallic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols, a common feature in many drugs like Haloperidol.[7][8]

-

Wittig-type Olefination: To introduce exocyclic double bonds, which can be further functionalized or hydrogenated.

-

Shapiro Reaction: A powerful method to convert the piperidone into a C4-alkenyl lithium species, which can then be trapped with various electrophiles or used in cross-coupling reactions to generate 4-aryl or 4-vinyl piperidines.[7][9][10]

-

Workflow Diagram: The 4-Piperidone Gateway

Caption: Strategic diversification from a common 4-piperidone intermediate.

Blueprint B: The Pyridine Hydrogenation Route

This classical approach involves the reduction of a pre-functionalized 4-substituted pyridine.[3][5] While often requiring harsh conditions, it provides access to substitution patterns that may be difficult to obtain otherwise.

-

Causality: This retro-synthetic approach is powerful when the desired C4 substituent is more easily installed on an aromatic pyridine ring through established methodologies like metalation or cross-coupling.[11] The subsequent reduction then yields the saturated piperidine core.

-

Key Considerations:

-

Catalyst Selection: Heterogeneous catalysts like Rhodium-on-carbon (Rh/C), Ruthenium, or Nickel are commonly used.[2][5] The choice of catalyst can influence the stereoselectivity of the reduction, particularly with multi-substituted pyridines.

-

Reaction Conditions: High pressures and temperatures are often necessary, which can limit functional group tolerance.[3] However, recent advances have led to catalysts that operate under milder conditions.[2]

-

Stereochemistry: The reduction of a prochiral pyridine can lead to stereoisomers. Diastereoselective hydrogenations are possible, often guided by existing substituents on the ring.[2]

-

Blueprint C: Modern C(sp³)–H Functionalization

Directly converting a C-H bond at the C4 position into a C-C or C-X bond is a cutting-edge strategy that offers atom economy and novel synthetic pathways.

-

Causality: This approach avoids the need for pre-installed functional groups like ketones, offering a more direct and potentially shorter route to the target molecule. However, it presents a significant regioselectivity challenge. The C2 position is electronically activated by the nitrogen, making it the default site for many C-H functionalization reactions.[12][13]

-

Overcoming the Selectivity Challenge:

-

Steric Shielding: By installing a large, bulky protecting group on the piperidine nitrogen (e.g., Boc, Bs), the C2 positions become sterically encumbered. This directs the catalyst to the more accessible C4 position.[12][13]

-

Directing Groups: Attaching a directing group to the piperidine nitrogen can position a metal catalyst in close proximity to a specific C-H bond, enabling its selective functionalization.[14][15]

-

Part 2: Sculpting the Molecule: SAR and Conformational Control

Once a synthetic route is established, the iterative process of optimization begins. For 4-substituted piperidines, this involves a delicate interplay between the nature of the C4 substituent and the conformation of the ring itself.

The Pivotal Role of the 4-Substituent

The group at the C4 position is the primary handle for modulating a compound's biological activity and physicochemical properties. As demonstrated in a series of bifunctional MOR/DOR opioid ligands, modifying the length and flexibility of the C4 side chain significantly impacts receptor binding affinity and functional efficacy.[16][17]

-

Expertise in Action: A medicinal chemist might start with a simple 4-benzyl group to probe a hydrophobic pocket in a receptor. If potency is low, the next logical step isn't random substitution. It's a systematic exploration of related analogs. For example, changing the benzyl to a naphthyl group to explore a larger pocket, or adding polar substituents to the phenyl ring to seek out hydrogen bond donors or acceptors. This systematic approach is crucial for building a coherent SAR.

Table 1: Example SAR Data for 4-Substituted Piperazine Analogs as MOR/DOR Ligands (Data synthesized from literature examples[16])

| Compound ID | 4-Substituent Side Chain | MOR Ki (nM) | DOR Ki (nM) | MOR Efficacy (% GTPγS) |

| 4 | -(CH₂)₃-Phenyl | 4.5 | 18 | 25% (Partial Agonist) |

| 5 | -(CH₂)₃-Phenyl (Piperazine) | 4.1 | 16 | 20% (Partial Agonist) |

| 6 | -(CH₂)₃-(1-Naphthyl) | 1.1 | 6.6 | 35% (Partial Agonist) |

| 7 | -(CH₂)₃-(Acenaphthyl) | 1.8 | 25 | 0% (Antagonist) |

This table clearly illustrates how increasing the size of the aromatic group (Phenyl to Naphthyl) improves binding at both receptors, while introducing conformational constraint (Acenaphthyl) can abolish agonist activity entirely.[16]

Conformational Control and Bioisosteric Replacement

The piperidine ring predominantly adopts a low-energy chair conformation.[18] The preference of a substituent for an axial versus equatorial position is a critical determinant of the molecule's overall 3D shape and its ability to bind a target.[18]

-

Trustworthiness through Design: An understanding of conformational analysis is self-validating. If a molecule is designed to place a bulky C4 substituent in the preferred equatorial position to minimize steric clashes, its observed activity should align with this hypothesis. Deviations often point to alternative binding modes or incorrect assumptions.

-

Metabolic Stability and Rigidification: The carbons alpha to the nitrogen (C2/C6) are often sites of metabolic oxidation.[19] To block this metabolism and improve pharmacokinetic properties, chemists often turn to bioisosteric replacement. A bioisostere is a different functional group that retains the essential biological activity of the original.

-

Spirocyclic Scaffolds: Replacing the piperidine with a spirocyclic system like 2-azaspiro[3.3]heptane can significantly improve metabolic stability and solubility while maintaining the crucial nitrogen vector.[19][20] These rigid scaffolds lock the substituent vectors in place, which can lead to improved potency by reducing the entropic penalty of binding.

-

Diagram: Bioisosteric Replacement Strategy

Caption: Replacing a flexible piperidine with a rigid bioisostere.

Part 3: From Molecule to Medicine: A Case Study in Action

The Fentanyl family of analgesics provides a classic, powerful example of the 4-substituted piperidine scaffold in action. These compounds are 4-anilidopiperidines, where a substituted aniline moiety is attached to the C4 position.

-

SAR of Fentanyl Analogs: The SAR is exquisitely sensitive to the substituents on both the piperidine nitrogen (N1) and the 4-anilido group.

-

The N-phenethyl group is optimal for potent mu-opioid receptor (MOR) agonism.

-

The propionamide group on the anilino nitrogen is critical for activity.

-

Substituents at the C4 position of the piperidine ring itself (in addition to the anilido group) can dramatically impact potency. For example, adding a 4-methoxycarbonyl group (Remifentanil) results in an ultra-short-acting opioid due to rapid ester hydrolysis.[8]

-

Part 4: Key Experimental Protocol

To ensure trustworthiness and practical utility, we provide a detailed, self-validating protocol for a key synthetic transformation.

Protocol: Palladium-Catalyzed Cross-Coupling for 4-Arylpiperidine Synthesis

This protocol is adapted from methodologies that use a vinyl silane intermediate derived from a 4-piperidone via the Shapiro reaction, followed by a Hiyama or Suzuki-Miyaura cross-coupling.[7][9]

Objective: To synthesize a 4-aryl-1,2,3,6-tetrahydropyridine, a versatile intermediate that can be reduced to the final 4-arylpiperidine.

Step 1: Synthesis of the Tosylhydrazone

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).

-

Heat the mixture to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and then to 0 °C to precipitate the product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the tosylhydrazone.

-

Self-Validation: The product should be a clean, white solid. 1H NMR should show the disappearance of the ketone carbonyl in 13C NMR and the appearance of hydrazone N-H and aromatic tosyl protons.

-

Step 2: Formation of the Alkenyl Lithium and Trapping (Shapiro Reaction)

-

Suspend the tosylhydrazone (1.0 eq) in anhydrous THF under an inert argon atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise via syringe. The solution should turn a deep color.

-

Allow the mixture to warm slowly to 0 °C and stir for 1 hour.

-

Causality: The first equivalent of BuLi deprotonates the hydrazone, and the second deprotonates the C3 position, leading to elimination of the tosyl group and formation of the vinyllithium species.

-

-

(This is where the protocol diverges for different couplings. For a Suzuki-type precursor, one would trap with a boronic ester. For the published Hiyama-type coupling, it was trapped with a silyl chloride[7][9]). For this example, we will prepare for a Suzuki coupling: Cool back to -78 °C and add triisopropyl borate (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature overnight.

-

Quench the reaction by adding an aqueous solution of HCl (1M) and extract with ethyl acetate. The organic layer contains the desired boronic ester intermediate.

Step 3: Suzuki-Miyaura Cross-Coupling

-

In a flask under argon, combine the crude boronic ester from Step 2 (1.0 eq), the desired aryl bromide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of 2M sodium carbonate (3.0 eq).

-

Add a solvent mixture of toluene and ethanol.

-

Heat the mixture to 80 °C and stir overnight. Monitor by LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Purify the crude product by column chromatography (silica gel) to yield the 4-aryl-1,2,3,6-tetrahydropyridine.

Step 4: Final Reduction

-

Dissolve the product from Step 3 in methanol and add a catalytic amount of Palladium on carbon (10 wt%).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the final 4-arylpiperidine.

Conclusion and Future Outlook

The 4-substituted piperidine is more than just a common heterocycle; it is a dynamic and adaptable core that continues to empower drug discovery. From classical synthetic routes to modern C-H functionalization, the ability to access and diversify this scaffold is a critical skill for any medicinal chemist. By understanding the causal relationships between synthetic strategy, conformational control, and biological activity, researchers can more effectively navigate the complex, multidimensional optimization process of drug development. Future innovations will likely focus on even more selective and efficient C-H functionalization methods and the design of novel bioisosteres that further enhance the "drug-like" properties of this remarkable scaffold.

References

-

Denmark, S. E., & Butler, C. R. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505–1508. [Link]

-

Mondal, S., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

-

Jiang, G., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. [Link]

-

Frank, R. L. (1983). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Karim, M. R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358–14364. [Link]

-

Filimonov, D. A., et al. (2002). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Bioorganicheskaia khimiia, 28(5), 441-453. [Link]

-

Lian, Y., et al. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 51(48), 12029-12033. [Link]

-

Denmark, S. E., & Butler, C. R. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. [Link]

-

Pendergast, W., et al. (2023). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science, 6(9), 1386–1401. [Link]

-

Parmar, D. R., et al. (2022). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

-

Lian, Y., et al. (2012). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]

-

Chowdhury, S., et al. (2022). Routes toward 4-aryl-2-piperidones and 4-arylpiperidines. ResearchGate. [Link]

-

Le, T. P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

-

Gatiatulin, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1404. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 305, 118213. [Link]

-

Walden, D. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9673–9687. [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

- Adelstein, G. W. (1978). U.S. Patent No. 4,081,450. Washington, DC: U.S.

-

Denmark, S. E., & Butler, C. R. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. [Link]

-

Kasso, T. (2023). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. [Link]

-

Salmaso, V., et al. (2022). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 65(13), 9037–9061. [Link]

-

Liu, K., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 51(11), 3186-3198. [Link]

-

Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40, 2110–2114. [Link]

-

Comins, D. L., & Dehghani, A. (1993). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications, (2), 1838-1839. [Link]

-

Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(11), 2939-2943. [Link]

-

Al-Ostath, A. I., et al. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory and anti-microbial activities. ResearchGate. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. [Link]

-

Senthilkumar, U., et al. (2009). SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE. ResearchGate. [Link]

-

Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 164. [Link]

-

Nairoukh, Z., et al. (2020). Tuning the conformational behavior of 4-methylpiperidine analogues by fluorine substitutions. ResearchGate. [Link]

-

Yeleubayeva, Z., et al. (2023). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

-

Boyko, Y., et al. (2022). a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]

-

Nepali, K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 20(13), 1647-1667. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Gatiatulin, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Sun, D., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]

-

Le, T. P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

Methodological & Application

Topic: Solubility Profiling of 4-(1,4-Dioxan-2-yl)piperidine HCl in Water and DMSO: An Application Note and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The aqueous and organic solubility of active pharmaceutical ingredients (APIs) are critical physicochemical parameters that govern their behavior in both biological systems and formulation processes. 4-(1,4-Dioxan-2-yl)piperidine HCl is a heterocyclic compound of interest in medicinal chemistry, incorporating both a basic piperidine ring and a polar dioxane moiety. As a hydrochloride salt, it is anticipated to have enhanced aqueous solubility, a key attribute for drug delivery and in vitro assay development. This document provides a comprehensive guide for researchers to empirically determine and understand the solubility of this compound in two cardinal solvents: Water and Dimethyl Sulfoxide (DMSO). Due to the absence of extensive public solubility data for this specific molecule, this note focuses on providing a robust experimental framework, explaining the causality behind the protocol, and offering insights into potential challenges. We present a detailed protocol for the gold-standard shake-flask method, a template for data organization, and key theoretical considerations to ensure reliable and reproducible results.

Introduction and Physicochemical Profile

Understanding a compound's solubility is a foundational step in the drug discovery pipeline. Poor solubility can lead to unreliable in vitro assay results, hinder formulation development, and result in poor pharmacokinetic profiles. 4-(1,4-Dioxan-2-yl)piperidine HCl combines several structural features that influence its solubility:

-

Piperidine Ring: A basic saturated heterocycle. The nitrogen atom is basic, allowing for the formation of hydrochloride salts.[1][2]

-

1,4-Dioxane Moiety: A cyclic ether that is miscible with water and can engage in hydrogen bonding.[3]

-

Hydrochloride (HCl) Salt: The formation of an HCl salt dramatically increases the polarity of the parent molecule, which is a common strategy to improve aqueous solubility compared to the free base form.[4]

Based on this composite structure, we can predict the following solubility behaviors:

-

In Water: As a hydrochloride salt, the compound is expected to be water-soluble.[1][2][5] The degree of solubility will be influenced by the crystal lattice energy of the solid salt and the hydration of the subsequent ions. The pH of the resulting solution will be acidic and can influence the equilibrium.[4]

-

In DMSO: Dimethyl sulfoxide is a powerful, polar aprotic solvent capable of dissolving a vast range of organic and inorganic compounds.[6][7] High solubility of 4-(1,4-Dioxan-2-yl)piperidine HCl in DMSO is anticipated, making it an excellent solvent for preparing high-concentration stock solutions for biological screening.[8]

Quantitative Solubility Data

The following table is provided as a template for researchers to record their empirically determined solubility data for 4-(1,4-Dioxan-2-yl)piperidine HCl. It is recommended to perform measurements at standard laboratory temperatures (e.g., 25 °C) and physiologically relevant temperatures (37 °C).

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Notes / Observations |

| Deionized Water | 25 | Experimental Value | Calculated Value | e.g., Final pH of solution |

| Deionized Water | 37 | Experimental Value | Calculated Value | e.g., Final pH of solution |

| DMSO (Anhydrous) | 25 | Experimental Value | Calculated Value | e.g., Time to dissolve |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the industry-standard approach for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the undissolved solid compound.[8]

Rationale

This method is trusted because it allows the system to reach its lowest energy state, providing a true measure of solubility under specific conditions. By ensuring an excess of solid material is present throughout the experiment, we guarantee that the solvent is fully saturated at the point of measurement.[4][10] The extended equilibration time (24-48 hours) is critical to overcome kinetic barriers to dissolution and achieve a stable thermodynamic equilibrium.[8]

Materials and Equipment

-

4-(1,4-Dioxan-2-yl)piperidine HCl (solid powder)

-

Anhydrous DMSO

-

Deionized Water (or buffer of choice, e.g., PBS pH 7.4)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Vortex mixer

-

Constant temperature orbital shaker/incubator

-

High-speed centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE for DMSO, or other chemically compatible material)

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Procedure

-

Compound Addition: Add an excess amount of 4-(1,4-Dioxan-2-yl)piperidine HCl powder to a glass vial. "Excess" means enough solid will visibly remain undissolved after the equilibration period. A starting point of 5-10 mg is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (Water or DMSO) into the vial.

-

Pre-Saturation & Equilibration: Tightly cap the vial and vortex vigorously for 1-2 minutes. Place the vial in a constant temperature shaker (e.g., 25 °C) and agitate for 24 to 48 hours.[8] This extended duration is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. To ensure complete removal of particulate matter, which would falsely inflate the solubility measurement, perform one of the following:

-

Sampling and Dilution: Carefully collect a precise aliquot of the clear supernatant. It is critical not to disturb the solid pellet if using centrifugation. Perform a precise serial dilution of the supernatant with a suitable solvent to bring the concentration within the linear range of your analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[8] A standard calibration curve must be prepared and analyzed alongside the samples to ensure accurate quantification.

-

Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration of the diluted sample by the total dilution factor.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Sources

- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. thco.com.tw [thco.com.tw]

- 7. studylib.net [studylib.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Procedure for Salt Formation of Piperidine Derivatives with HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of a basic active pharmaceutical ingredient (API) into a salt is a critical step in drug development, often employed to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] For basic compounds like piperidine derivatives, the hydrochloride (HCl) salt is a common and often preferred choice due to the low molecular weight and general physiological acceptance of the chloride ion.[1][4] This document provides a comprehensive guide to the principles, procedures, and characterization techniques involved in the formation of piperidine hydrochloride salts. It is designed to offer both the theoretical underpinnings and practical, field-proven protocols for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drugs on the market are administered as salts.[2][5] This widespread practice underscores the significant advantages that salt formation can confer upon a drug candidate. The primary motivation for converting a free base, such as a piperidine derivative, into a salt is to improve its suboptimal physicochemical or biopharmaceutical properties.[1]

Key objectives of salt formation include:

-

Enhanced Aqueous Solubility and Dissolution Rate: This is often the most sought-after improvement, as poor solubility can lead to low bioavailability.[5][6]

-

Improved Stability: Salt forms can exhibit greater chemical and physical stability, leading to longer shelf life and more robust formulations.[5][6]

-

Facilitated Handling and Manufacturing: Crystalline salts often have better flow properties and are less prone to issues like hygroscopicity compared to the free base.[5][7]

-

Modified Pharmacokinetic Profile: The choice of salt can influence the absorption and distribution of the drug in the body.[3]

The hydrochloride salt is a particularly popular choice for basic drugs for several reasons:

-

Low Molecular Weight: The chloride counter-ion adds minimal mass to the final salt form.[1][4]

-

Physiological Compatibility: Chloride is the most abundant anion in the human body.[4]

-

Strong Acid: Hydrochloric acid is a strong acid, which generally ensures a complete and stable salt formation with most basic compounds.[4]

However, it is crucial to recognize that salt selection is not a one-size-fits-all process. Factors such as the potential for hygroscopicity, polymorphism, and the common-ion effect must be carefully evaluated.[6][8]

The Chemistry of Piperidine HCl Salt Formation

The formation of a piperidine hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a Lewis base, accepting a proton (H+) from hydrochloric acid.[9] This results in the formation of a positively charged piperidinium ion and a negatively charged chloride ion, which are held together by electrostatic forces in the crystalline lattice.[1]

A critical factor governing the success and stability of salt formation is the difference in the pKa values of the drug and the counter-ion.[1] For a stable salt of a basic drug, the pKa of the drug's conjugate acid should be at least two to three pH units higher than the pKa of the counter-ion.[5][10] This significant difference ensures that the proton transfer is energetically favorable.[1]

Experimental Protocol: Preparation of a Piperidine Hydrochloride Salt

This section outlines a detailed, step-by-step protocol for the formation of a piperidine hydrochloride salt. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents

-

Piperidine Derivative (Free Base)

-

Hydrochloric Acid (various forms, see below)

-

Anhydrous Solvent (e.g., Diethyl Ether, Dioxane, Isopropanol, Ethyl Acetate)

-

Anti-solvent (if required, e.g., Heptane, Hexane)

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating is required)

-

Filtration apparatus: Buchner funnel, filter paper, vacuum flask

Step-by-Step Methodology

Step 1: Dissolution of the Piperidine Derivative

-

Action: Dissolve the piperidine derivative (free base) in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: The choice of solvent is critical and can significantly influence the crystallinity and morphology of the resulting salt. The ideal solvent should readily dissolve the free base but have limited solubility for the hydrochloride salt, thus promoting precipitation upon formation. Ethers (like diethyl ether or dioxane) and esters (like ethyl acetate) are common choices. Alcohols (like isopropanol) can also be used but may lead to higher salt solubility, requiring the addition of an anti-solvent.

Step 2: Preparation and Addition of Hydrochloric Acid

There are several methods for introducing HCl into the reaction mixture. The choice depends on the scale of the reaction and the desired level of control.

-

Method A: HCl solution in an organic solvent (e.g., 4M HCl in Dioxane or 2M HCl in Diethyl Ether)

-

Action: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the HCl solution to the stirred solution of the piperidine derivative at a controlled temperature (often 0 °C to room temperature).

-

Causality: Using a pre-made solution allows for precise control over the amount of HCl added.[11] Slow addition helps to control the rate of precipitation, which can lead to the formation of more well-defined crystals. Cooling the reaction mixture can further enhance precipitation as the solubility of the salt often decreases at lower temperatures.

-

-

Method B: Gaseous HCl

-

Action: Bubble dry HCl gas through the stirred solution of the piperidine derivative.

-

Causality: This method is often used for larger-scale preparations. It is crucial to use dry HCl gas to avoid introducing water, which can negatively impact crystallization. The reaction is typically exothermic, so cooling may be necessary.

-

-

Method C: In-situ generation of HCl

-

Action: Add a reagent that generates HCl in situ, such as acetyl chloride or thionyl chloride, to a solvent containing a small amount of an alcohol (e.g., isopropanol).

-

Causality: This method can be convenient but requires careful control to avoid side reactions with the piperidine derivative.

-

Step 3: Precipitation and Crystallization

-

Action: Upon addition of HCl, the piperidine hydrochloride salt will typically precipitate out of the solution. Continue stirring for a period (e.g., 30 minutes to several hours) to ensure complete salt formation and to allow for crystal growth.

-

Causality: The rate of precipitation and the final crystal form can be influenced by factors such as the rate of HCl addition, temperature, and the solvent system. In some cases, "oiling out" may occur, where the salt initially forms as a liquid phase. This can sometimes be rectified by vigorous stirring, temperature cycling, or the addition of a seed crystal.

Step 4: Isolation and Drying of the Salt

-

Action: Isolate the precipitated salt by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of the cold anhydrous solvent or an anti-solvent to remove any unreacted starting material or impurities. Dry the salt under vacuum at a suitable temperature.

-

Causality: Thorough washing is necessary to ensure the purity of the final product. Drying under vacuum removes residual solvent, which could otherwise affect the stability and characterization of the salt.

Experimental Workflow Diagram

Caption: Workflow for Piperidine HCl Salt Formation.

Characterization of the Piperidine Hydrochloride Salt

Thorough characterization is essential to confirm the formation of the desired salt and to assess its key physicochemical properties.[7][12] A combination of analytical techniques should be employed.

Confirmation of Salt Formation

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the ammonium salt can be confirmed by the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹, corresponding to the N-H⁺ stretching vibration.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) will show a downfield shift of the protons adjacent to the nitrogen atom upon protonation. The proton on the nitrogen itself may also be observable, often as a broad singlet.

-

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The results should be in close agreement with the calculated values for the hydrochloride salt. The chloride content can also be determined by techniques like ion chromatography or titration.[13][14]

Physicochemical Property Assessment

| Property | Analytical Technique(s) | Purpose |

| Crystallinity | X-Ray Powder Diffraction (XRPD) | To determine if the material is crystalline or amorphous. Different crystalline forms (polymorphs) will have unique diffraction patterns.[12][15] |

| Melting Point | Differential Scanning Calorimetry (DSC), Melting Point Apparatus | A sharp melting point is indicative of a pure, crystalline substance. DSC can also reveal information about thermal stability and polymorphism.[12] |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To assess the tendency of the salt to absorb moisture from the atmosphere, which can impact stability and handling.[1][7] |

| Solubility | HPLC, UV-Vis Spectroscopy | To determine the solubility of the salt in various aqueous and organic media at different pH values.[12][16] |

| Particle Size and Morphology | Scanning Electron Microscopy (SEM), Optical Microscopy | To visualize the shape and size of the crystals, which can influence flow properties and dissolution rates.[12] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The salt is initially forming as a liquid phase due to high solubility in the reaction medium or rapid precipitation. | - Increase the stirring rate.- Add a seed crystal of the desired salt form.- Cool the mixture further.- Slowly add an anti-solvent. |

| Poor Crystallinity (Amorphous Solid) | Rapid precipitation, inappropriate solvent system. | - Slow down the rate of HCl addition.- Increase the reaction temperature slightly to slow down precipitation.- Screen different solvent/anti-solvent systems. |

| Polymorphism | Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms with varying properties.[17][18] | - Strictly control crystallization parameters.- Conduct a polymorph screen by crystallizing the salt from a variety of solvents and conditions. |

| Incomplete Salt Formation | Insufficient amount of HCl added, poor mixing. | - Ensure at least a stoichiometric amount of HCl is used.- Improve stirring efficiency. |

| Hygroscopic Product | The inherent nature of the salt form. | - If hygroscopicity is problematic, consider screening other salt forms.[1]- Handle and store the material in a low-humidity environment. |

Troubleshooting Decision Tree

Caption: Decision Tree for Troubleshooting Salt Formation.

Conclusion

The formation of a hydrochloride salt is a powerful and widely used strategy to enhance the properties of piperidine derivatives in drug development. A systematic approach, grounded in an understanding of the underlying chemical principles, is essential for success. Careful selection of the solvent system, controlled addition of hydrochloric acid, and thorough characterization of the resulting salt are critical steps in developing a robust and reproducible process. By following the protocols and troubleshooting guidance outlined in this document, researchers can effectively navigate the challenges of salt formation and optimize the physicochemical properties of their drug candidates.

References

-

Babu, N., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(5), 62-72. [Link]

-

Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1636. [Link]

-

Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]

-

E-Journal of Physics. (2014). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. [Link]

-

Tetrahedron Letters. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for chromatography or distillation. [Link]

-

Sathee Jee. (n.d.). Salt Analysis. [Link]

-

ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

-

Improved Pharma. (2021). Salt Screening. [Link]

-

ACS Publications. (2003). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. [Link]

-

PubMed. (2008). Characterization of hydrochloride and tannate salts of diphenhydramine. [Link]

- Google Books. (2008). Handbook of Pharmaceutical Salts Properties, Selection, and Use.

-

Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. [Link]

-

ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

European Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

-

ACS Publications. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. [Link]

-

Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2018). Drug Dissolution Enhancement by Salt Formation. [Link]

- Google Books. (n.d.). Pharmaceutical Salts: Properties, Selection and Use.

-

European Heart Journal Supplements. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

-

NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

-

MDPI. (2020). Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials. [Link]

-

Curia Global. (n.d.). What Everyone Needs to Know about Polymorphs. [Link]

-

American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation?. [Link]

-

NIH. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured .... [Link]

- Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.

-

Campden BRI. (n.d.). Salt analysis, determining the salt content of foods at Campden BRI. [Link]

-

Taylor & Francis. (2012). Full article: Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

-

Japan Customs. (n.d.). Salt Analysis. [Link]

-

Reddit. (2024). Amine workup. [Link]

-

ITW Technologies. (n.d.). Heat Stable Salts Cleaning and Prevention. [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

-

Sciencemadness.org. (2007). amine salt formation in ketones as solvents. [Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. [Link]

-

YouTube. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

-

Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

-

IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. [Link]

-

MDPI. (2017). A Different View of Solvent Effects in Crystallization. [Link]

- Google Patents. (n.d.).

-

DTIC. (2025). Piperidine Synthesis. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Pharmaceutical Salts: Properties, Selection and Use - Google Livres [books.google.cd]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpdft.com [rjpdft.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of hydrochloride and tannate salts of diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SATHEE: Salt Analysis [satheejee.iitk.ac.in]

- 14. Salt analysis, determining the salt content of foods at Campden BRI [campdenbri.co.uk]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmtech.com [pharmtech.com]

- 18. curiaglobal.com [curiaglobal.com]

Application Note: Optimization of N-Alkylation Protocols for 4-(1,4-Dioxan-2-yl)piperidine Scaffolds

Abstract & Strategic Context

The 4-(1,4-dioxan-2-yl)piperidine moiety represents a critical pharmacophore in modern medicinal chemistry. Unlike simple cyclohexyl analogs, the 1,4-dioxane ring introduces significant polarity and hydrogen-bond accepting capability, often improving the metabolic stability and aqueous solubility of lipophilic drug candidates [1].

However, the functionalization of this secondary amine via direct N-alkylation with alkyl halides (

This guide provides two validated protocols for N-alkylation:

-

Method A (Standard): For primary/reactive alkyl halides.

-

Method B (Finkelstein-Assisted): For unreactive alkyl chlorides or sterically hindered electrophiles.

Reaction Mechanism & Retro-Analysis

The reaction proceeds via a classical

Critical Mechanistic Considerations:

-

Nucleophilicity vs. Basicity: The piperidine nitrogen is a moderate base (

). If the alkyl halide is prone to elimination (e.g., secondary halides), strong bases must be avoided to prevent alkene formation ( -

The "Runaway" Reaction: The product (a tertiary amine) is often more nucleophilic than the starting secondary amine.[3] Without careful stoichiometry and base selection, the reaction can proceed to the quaternary ammonium salt [2].

-

Dioxane Influence: The oxygen atoms in the dioxane ring are weak Lewis bases.[4] While they generally do not interfere with alkylation, they increase the molecule's solubility in polar aprotic solvents (DMF, DMSO), which accelerates

rates.

Visualizing the Pathway

The following diagram outlines the reaction progression and potential pitfalls.

Figure 1: Reaction pathway showing the progression from secondary amine to the desired tertiary amine, highlighting the risk of over-alkylation to the quaternary salt.

Experimental Protocols

Method A: Standard Thermal Alkylation

Best for: Primary alkyl bromides, iodides, and benzylic halides. Self-Validation: Reaction progress is monitored by the disappearance of the secondary amine spot on TLC/LCMS.

Reagents:

-

Substrate: 4-(1,4-Dioxan-2-yl)piperidine (1.0 equiv)

-

Alkyl Halide: 1.1 equiv[5]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetonitrile (MeCN), anhydrous (

concentration)

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 equiv) in anhydrous MeCN . -

Addition: Add 4-(1,4-Dioxan-2-yl)piperidine (1.0 equiv) and stir for 10 minutes at room temperature to ensure homogeneity.

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Note: If the halide is a liquid, add neat. If solid, dissolve in minimal MeCN.

-

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere.

-

Checkpoint: Monitor via LCMS after 2 hours. The dioxane ring is stable, but the secondary amine should be consumed.

-

-

Workup:

Method B: Finkelstein-Assisted Alkylation

Best for: Unreactive alkyl chlorides or sterically hindered bromides.

Mechanism: In situ conversion of

Reagents:

-

Substrate: 4-(1,4-Dioxan-2-yl)piperidine (1.0 equiv)

-

Alkyl Chloride: 1.2 equiv

-

Catalyst: Potassium Iodide (KI) (0.5 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF or Acetone (polar aprotic is essential for halide solubility)

Step-by-Step Procedure:

-

Activation: Dissolve the Alkyl Chloride and KI in DMF (

). Stir at room temperature for 30 minutes. The solution may yellow due to trace -

Base Addition: Add

(2.0 equiv).-

Why Cesium? The larger cesium cation ("soft" cation) improves the solubility of the carbonate in DMF, increasing basicity compared to potassium [4].

-

-

Substrate Addition: Add 4-(1,4-Dioxan-2-yl)piperidine (1.0 equiv).

-

Reaction: Heat to 80°C for 4–16 hours.

-

Workup (Critical): DMF is difficult to remove.

-

Dilute the reaction mixture with 10 volumes of 5% LiCl solution (helps remove DMF from the organic layer).

-

Extract with EtOAc (

). -

Wash organic layers with water and brine.

-

Optimization & Troubleshooting Guide

The following decision matrix helps select the correct conditions based on the electrophile's properties.

Decision Matrix for Condition Selection

Figure 2: Workflow for selecting reaction conditions based on alkyl halide reactivity and steric hindrance.

Quantitative Comparison of Bases and Solvents

| Parameter | Standard ( | High-Performance ( | Organic Base (DIPEA/DCM) |

| Reaction Rate | Moderate | Fast | Fast |

| Solubility (Dioxane Scaffold) | Good | Excellent | Excellent |

| Risk of Over-Alkylation | Low (Heterogeneous base) | Moderate | High (Homogeneous) |

| Workup Difficulty | Easy (Evaporation) | Hard (Aqueous wash req.) | Moderate (Acid wash req.) |

| Use Case | Routine synthesis | Unreactive chlorides | Acid-sensitive substrates |

Critical Quality Attributes (CQA)

To ensure scientific integrity, the final product must be validated against these criteria:

-

Proton NMR (

-NMR):-

Diagnostic shift: The proton attached to the piperidine nitrogen (present in starting material around

ppm, broad) must disappear. -

New signals: Appearance of the N-alkyl group signals.

-

Dioxane Integrity: The dioxane protons (

ppm) should remain unchanged, confirming the ether ring did not open under basic conditions.

-

-

LCMS:

-

Observe

corresponding to the tertiary amine. -

Alert: If

or

-

References

-

BenchChem. (2025).[6] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from

-

J&K Scientific. (2025). Finkelstein Reaction Protocol. Retrieved from

-

OpenStax. (2023). Reactions of Amines - Organic Chemistry. Retrieved from

-

National Institutes of Health (PubChem). (2025). 4-(1,4-Dioxan-2-yl)piperidine Compound Summary. Retrieved from

Sources

Application Note: Selective Deprotection of N-Boc-4-(1,4-dioxan-2-yl)piperidine

Topic: Deprotection of N-Boc-4-(1,4-dioxan-2-yl)piperidine to HCl salt Content Type: Application Note & Detailed Protocol Doc ID: AN-CHEM-2025-084

Abstract & Strategic Context

The 4-(1,4-dioxan-2-yl)piperidine scaffold is a high-value pharmacophore in medicinal chemistry, frequently utilized in the development of GPCR ligands and kinase inhibitors due to the favorable physicochemical properties of the dioxane ring (reduced lipophilicity compared to cyclohexane, improved metabolic stability compared to open ethers).